N-{4-[N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)methanesulfonamido]phenyl}acetamide
Descripción
This compound features a fluorenylidene moiety linked to a methanesulfonamide group via a 2-hydroxypropyl chain, which is further connected to a phenylacetamide group. Its structural complexity enables diverse interactions in chemical and biological systems. Applications span medicinal chemistry (e.g., enzyme inhibition, anticancer activity) and materials science (e.g., organic electronics) .
Propiedades
IUPAC Name |
N-[4-[[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]-methylsulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-17(29)26-18-11-13-19(14-12-18)28(34(2,31)32)15-20(30)16-33-27-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h3-14,20,30H,15-16H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNOAYUTMKJZBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N(CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural Analogues with Fluorenylidene/Methanesulfonamide Moieties
N-Benzyl-N-(3-{[(9H-Fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)methanesulfonamide
- Key Differences : Benzyl substitution instead of phenylacetamide.
- Properties : Exhibits anticancer activity via enzyme inhibition (e.g., kinase targets). The benzyl group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility compared to the phenylacetamide variant .
- Molecular Weight : 436.53 g/mol (vs. target compound’s ~450–460 g/mol estimated range) .
N-(3-{[(9H-Fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-isopentylmethanesulfonamide
- Key Differences : Isopentyl substitution replaces benzyl/phenyl groups.
- Properties : Greater selectivity for cancer cell lines due to branched alkyl chain, which may reduce off-target interactions .
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Target Compound | C₂₆H₂₅N₃O₅S | Fluorenylidene, methanesulfonamide | Anticancer, enzyme inhibition |
| N-Benzyl variant | C₂₄H₂₄N₂O₄S | Benzyl substitution | Moderate anticancer activity |
| N-Isopentyl variant | C₂₂H₂₈N₂O₄S | Branched alkyl chain | Enhanced cancer selectivity |
Fluorenyl Acetamides with Substituent Variations
N-(3,7-Difluoro-9H-fluoren-2-yl)acetamide
- Key Differences : Dual fluorination at positions 3 and 7 on the fluorene ring.
- Properties: Fluorine atoms increase electronegativity and metabolic stability.
N-(7-Fluoro-3-nitro-9H-fluoren-2-yl)acetamide
- Key Differences : Nitro and fluoro substituents at positions 7 and 3.
- Properties : Nitro group enhances redox activity, enabling DNA intercalation and antibacterial effects. Fluoro substitution improves bioavailability .
| Compound Name | Substituents | Unique Properties | Applications |
|---|---|---|---|
| Target Compound | None | Planar fluorenylidene core | Broad-spectrum bioactivity |
| 3,7-Difluoro variant | 3-F, 7-F | High stability, photodynamic potential | Materials science, oncology |
| 7-Fluoro-3-nitro variant | 7-F, 3-NO₂ | DNA interaction, redox activity | Antimicrobial, anticancer |
Compounds with Alternative Aromatic Systems
N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide
- Key Differences : Acridine replaces fluorenylidene.
- Properties : Acridine’s planar structure intercalates into DNA, making it potent against topoisomerase-driven cancers. Nitro group contributes to oxidative stress in cells .
2-(Biphenyl-4-yl)-N-(9H-fluoren-2-yl)acetamide
- Key Differences : Biphenyl and fluorene linked via acetamide.
- Properties : Extended conjugation improves luminescence for OLED applications. Biphenyl enhances π-π stacking in crystal structures .
| Compound Name | Aromatic System | Key Advantages | Domain |
|---|---|---|---|
| Target Compound | Fluorenylidene | Rigid, biointeractive core | Medicinal chemistry |
| Acridine variant | Acridine | DNA intercalation | Anticancer therapeutics |
| Biphenyl variant | Biphenyl-fluorene | Luminescent properties | Organic electronics |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
